Spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol
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Overview
Description
Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol involves several steps, typically starting with the formation of the cyclopenta-1,3-diene moiety. This is followed by a series of cyclization reactions to construct the pentacyclic framework. The final step involves the introduction of the diol functional groups. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.
Scientific Research Applications
Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of advanced materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol can be compared to other spirocyclic compounds, such as:
- Spiro[13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13,1’-azinan-1-ium];bromide
- 13-cyano-13-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaenecarboxylic acid methyl ester
- 13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
These compounds share similar structural features but differ in their functional groups and specific applications, highlighting the uniqueness of Spiro[cyclopenta-1,3-diene-5,13’-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10’,16’-diol.
Properties
Molecular Formula |
C27H20O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]-10',16'-diol |
InChI |
InChI=1S/C27H20O2/c28-23-13-17-7-1-3-9-19(17)25-21(23)15-27(11-5-6-12-27)16-22-24(29)14-18-8-2-4-10-20(18)26(22)25/h1-14,28-29H,15-16H2 |
InChI Key |
BSSKNRWZOJSQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3C=C2O)C4=C(CC15C=CC=C5)C(=CC6=CC=CC=C64)O |
Origin of Product |
United States |
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